![molecular formula C14H11ClF3N3O2 B3037706 (E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one CAS No. 551930-72-4](/img/structure/B3037706.png)
(E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one
Overview
Description
(E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one is a useful research compound. Its molecular formula is C14H11ClF3N3O2 and its molecular weight is 345.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- The compound has been utilized in the synthesis of 1,4-dihydropyridine derivatives, which are important in pharmaceutical chemistry. This synthesis involves treatment with primary amines and has been shown to yield diverse derivatives with yields ranging from 19-94% (Stanovnik et al., 2002).
Role in Synthesis of Biologically Active Compounds
- The compound serves as a key intermediate in the synthesis of various biologically active heterocyclic compounds, including azoles, pyrimidines, and furans. These compounds have shown potential in biological applications and as building blocks in organic chemistry (Farag et al., 2011).
Application in Kinase Inhibitor Synthesis
- It's used in the synthesis of Nilotinib, a selective inhibitor of tyrosine kinase. This highlights its significance in the development of targeted cancer therapies (Yu Yankun et al., 2011).
Development of Antimicrobial and Anticancer Agents
- Derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer properties. This demonstrates its utility in creating novel therapeutic agents (Katariya et al., 2021).
Use in Nonlinear Optical Absorption Studies
- A derivative of this compound was synthesized and studied for its nonlinear optical properties. It exhibited properties like saturable absorption and reverse saturable absorption, indicating potential applications in optical devices (Rahulan et al., 2014).
properties
IUPAC Name |
(E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O2/c1-21(2)4-3-11(22)12-6-10(20-23-12)13-9(15)5-8(7-19-13)14(16,17)18/h3-7H,1-2H3/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVRUIRGQVZUIU-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=NO1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=NO1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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